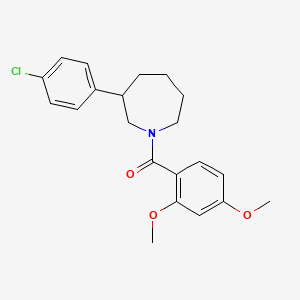

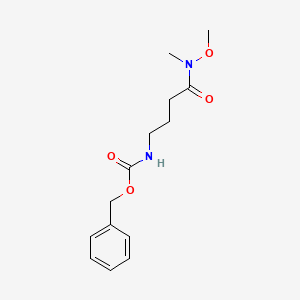

![molecular formula C20H17BrN4O2 B2499807 6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380185-08-8](/img/structure/B2499807.png)

6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

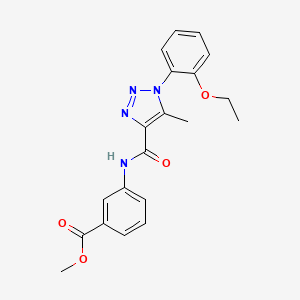

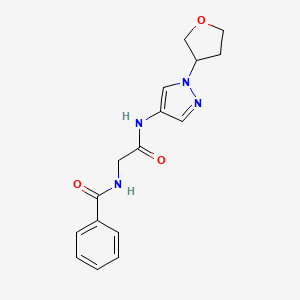

The compound belongs to a class of compounds known as triazoloquinazolines. These are fused heterocyclic compounds that contain a triazole ring and a quinazoline moiety . They are known for their significant biological and pharmacological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoloquinazolines are generally synthesized through a series of reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate to give pyrimidinones . The structures of these derivatives are usually confirmed by spectroscopic techniques .Chemical Reactions Analysis

Triazoloquinazolines can undergo a variety of chemical reactions, but the specific reactions would depend on the substituents present on the molecule .Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives constitute a crucial class of fused heterocycles found in more than 200 naturally occurring alkaloids. These compounds have been extensively studied for their biological activities, which include antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The chemical stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. The solubility challenges and the quest for bioavailable derivatives underscore the ongoing research in medicinal chemistry aimed at addressing antibiotic resistance through novel quinazoline derivatives (Tiwary et al., 2016).

Triazole Derivatives and Antibacterial Activity

1,2,4-Triazole and its hybrids exhibit significant antibacterial activity, particularly against Staphylococcus aureus. These compounds, known for their role as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, present a promising avenue for developing new anti-S. aureus agents. The exploration of 1,2,4-triazole derivatives has led to clinically used hybrids like cefatrizine and radezolid, highlighting the potential of triazole-containing compounds in treating bacterial infections (Li & Zhang, 2021).

Optoelectronic Applications

Quinazoline derivatives have found applications beyond medicinal chemistry, extending into the field of optoelectronics. Research has shown that these compounds, when incorporated into π-extended conjugated systems, offer great value for developing novel optoelectronic materials. Their utility in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, is particularly noteworthy. This underscores the versatility of quinazoline derivatives in both biological and material sciences (Lipunova et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Triazoloquinazolines, due to their significant biological and pharmacological properties, are an active area of research in medicinal chemistry. Future directions could include the design and synthesis of new derivatives, evaluation of their biological activities, and development of drugs based on these compounds .

Eigenschaften

IUPAC Name |

6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O2/c1-2-5-18-22-19-15-6-3-4-7-16(15)24(20(27)25(19)23-18)12-17(26)13-8-10-14(21)11-9-13/h3-4,6-11H,2,5,12H2,1H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJFVMGUGKMYJH-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN4O2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)